Methanesulfonic acid;4-methoxybutan-1-ol

CAS No.: 823226-17-1

Cat. No.: VC19055498

Molecular Formula: C6H16O5S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823226-17-1 |

|---|---|

| Molecular Formula | C6H16O5S |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | methanesulfonic acid;4-methoxybutan-1-ol |

| Standard InChI | InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4) |

| Standard InChI Key | QSNCDASSYURBHM-UHFFFAOYSA-N |

| Canonical SMILES | COCCCCO.CS(=O)(=O)O |

Introduction

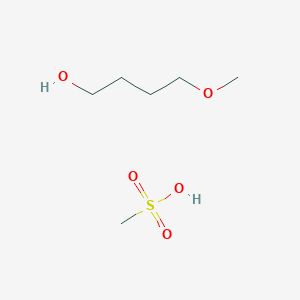

Chemical Structure and Molecular Characteristics

The compound is structurally defined as the methanesulfonate ester of 4-methoxybutan-1-ol. Its molecular framework comprises a butanol backbone substituted with a methoxy group at the fourth carbon and a methanesulfonyl group at the hydroxyl oxygen (Figure 1) . Key structural parameters include:

-

Molecular Weight: 200.253 g/mol

-

Exact Mass: 200.072 Da

-

Polar Surface Area (PSA): 92.21 Ų

The methoxy group enhances hydrophobicity, while the sulfonate moiety introduces polarity, creating a balance that influences solubility and reactivity.

Synthesis and Industrial Preparation

Synthetic Routes

The ester is synthesized via esterification of 4-methoxybutan-1-ol with methanesulfonic acid. A representative method involves:

-

Acid-Catalyzed Esterification: Combining equimolar amounts of MSA and 4-methoxybutan-1-ol under reflux with a dehydrating agent (e.g., molecular sieves) .

-

Purification: Distillation under reduced pressure (<3 kPa) to isolate the product .

Industrial-Scale Production

Patent US6060621A outlines a related process for MSA synthesis, which can be adapted for ester production . Critical steps include:

-

Reaction Monitoring: Maintaining pH >7.0 during sulfite ion reactions to prevent side product formation .

-

Distillation: Careful temperature control to avoid decomposition of the sulfonate ester .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely polar aprotic solvents | |

| Flash Point | ~54°C (inferred from alcohol) |

The compound’s vapor pressure is estimated at 0.618 mmHg (25°C), similar to its parent alcohol . Its corrosivity is expected to align with sulfonic acid esters, necessitating inert storage conditions .

Applications in Scientific Research

Organic Synthesis

-

Protecting Group: The sulfonate ester serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions in multi-step syntheses .

-

Pharmaceutical Intermediates: Analogous compounds are used in synthesizing chiral amines, such as (S)-3-amino-4-methoxy-butan-1-ol, a precursor in antiviral agents .

Atmospheric Chemistry

Methanesulfonic acid derivatives participate in marine aerosol formation. Field studies identify MSA as a key nucleating agent alongside iodic acid, influencing cloud condensation nuclei (CCN) production . While the ester itself isn’t directly implicated, its hydrolysis products may contribute to atmospheric sulfur cycles .

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include a triplet for the methoxy group (~3.3 ppm, ) and a singlet for the sulfonate methyl (~3.0 ppm) .

-

Mass Spectrometry: Predominant fragments at m/z 95 (MSA moiety) and m/z 104 (4-methoxybutanol) .

Chromatography

-

HPLC: Reverse-phase columns (C18) with acetonitrile/water mobile phases achieve baseline separation .

Challenges and Future Directions

-

Synthetic Yield Optimization: Current methods report variable yields due to competing hydrolysis; exploring anhydrous conditions may improve efficiency .

-

Environmental Impact: Assessing the ester’s role in sulfur transport mechanisms requires targeted atmospheric studies .

-

Pharmacological Potential: Structural analogs show promise in drug design, warranting toxicity and bioactivity profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume